5-Amino-2-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMMZSZYLBQHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307523 | |
| Record name | 5-Amino-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137622-03-7 | |
| Record name | 5-Amino-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137622-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 2 Methoxybenzaldehyde
Precursor-Based Synthesis Routes
The synthesis of 5-Amino-2-methoxybenzaldehyde commonly starts from readily available precursors. The choice of starting material dictates the specific reaction conditions and reagents required.
Strategies Utilizing 2-Hydroxy-5-methoxybenzaldehyde (B1199172) and Related Compounds
One common precursor is 2-hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde. nih.govtcichemicals.com This compound can be synthesized through the Reimer-Tiemann reaction of 4-methoxyphenol (B1676288) with a reported yield of 79%. wikipedia.org The hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde can be alkylated, for instance, using dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone (B3395972) to yield 2,5-dimethoxybenzaldehyde (B135726). While this demonstrates the reactivity of the hydroxyl group, direct conversion to the 5-amino derivative from this precursor is less commonly detailed.
Another strategy involves the O-allylation of 2-hydroxy-5-methoxybenzaldehyde. acs.orgacs.org This reaction, typically carried out with allyl bromide and potassium carbonate in DMF, proceeds with high yield (96%) to form 2-allyloxy-5-methoxybenzaldehyde. acs.orgacs.org This intermediate can then be subjected to further transformations in multi-step syntheses. acs.orgacs.org
Approaches from 2-Methoxy-5-nitrobenzaldehyde (B1583642)
A more direct and widely employed route to this compound involves the reduction of 2-methoxy-5-nitrobenzaldehyde. The nitro group at the 5-position can be efficiently reduced to an amino group using various methods.
The precursor, 2-methoxy-5-nitrobenzaldehyde, can be synthesized by the nitration of 2-methoxybenzaldehyde (B41997) or by the methylation of 2-hydroxy-5-nitrobenzaldehyde (B32719). rsc.org The methylation of 2-hydroxy-5-nitrobenzaldehyde with methyl iodide and potassium carbonate in DMF provides the desired product in 83% yield. rsc.org
The subsequent reduction of the nitro group is a key step. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a highly effective method, often yielding the desired this compound in over 95% yield. Stoichiometric reduction using iron in the presence of hydrochloric acid (Fe/HCl) also achieves high yields. Another reported method for this reduction uses stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. rsc.org A mixture of 2-methoxy-5-nitrobenzaldehyde and tin dichloride dihydrate in hydrochloric acid can also be stirred at room temperature to produce the amine. researchtrends.net
Multi-Step Synthetic Sequences and Key Reaction Steps
The synthesis of derivatives of this compound can be part of longer, multi-step sequences to create complex heterocyclic scaffolds. These sequences often involve a series of key reactions such as allylation, oxidation, reduction, and rearrangement.
For example, a multi-step process can be initiated with the O-allylation of a substituted 2-hydroxybenzaldehyde, such as 2-hydroxy-5-methoxybenzaldehyde, to give the corresponding 2-allyloxybenzaldehyde. acs.orgacs.org This can be followed by a Horner-Wadsworth-Emmons reaction and then reduction to form an (E)-(2-allyloxy)cinnamyl alcohol. acs.orgacs.org This alcohol can then undergo an Overman rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allylic imidate, to introduce a nitrogen-containing functional group. acs.orggla.ac.uk This is often followed by a ring-closing metathesis (RCM) reaction to form seven-membered heterocyclic rings. acs.orggla.ac.uk
Other key reactions in these sequences can include Swern oxidation to convert an alcohol to an aldehyde and DIBAL-H reduction of esters. acs.org These multi-step strategies allow for the construction of complex molecular architectures with diverse functionalities.
One-Pot Reaction Strategies
To improve efficiency and reduce waste, one-pot reactions that combine multiple transformations in a single reaction vessel have been developed. semanticscholar.orgresearchgate.netnih.gov These strategies are advantageous as they eliminate the need for isolation and purification of intermediates, saving time and resources.
A notable example is the one-pot synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. acs.orgacs.org This process can involve the formation of an allylic trichloroacetimidate (B1259523) from an (E)-(2-allyloxy)cinnamyl alcohol, followed by a thermal Overman rearrangement and a subsequent ring-closing metathesis (RCM) reaction. acs.orgacs.org The optimization of such one-pot procedures is crucial and can involve screening different catalysts and reaction conditions to achieve high yields of the final product. acs.orgacs.org
Another example of a multi-component, one-pot synthesis involves the reaction of an aromatic aldehyde, cyclohexanone, malononitrile, and an amine in a basic ionic liquid to produce tetrahydroquinoline derivatives. tandfonline.com While not directly producing this compound, this illustrates the power of one-pot strategies in synthesizing complex molecules from simple starting materials.
Catalytic Systems and Optimized Reaction Conditions in Synthesis
The choice of catalyst and the optimization of reaction conditions are critical for the successful synthesis of this compound and its derivatives. nih.govnih.govwhiterose.ac.uk
In the reduction of 2-methoxy-5-nitrobenzaldehyde, palladium on carbon (Pd/C) is a commonly used catalyst for catalytic hydrogenation, which typically proceeds under mild conditions with high efficiency. For the Friedländer synthesis, which can utilize aminoaldehydes, iron in acetic acid (Fe/AcOH) can be used for the in situ reduction of nitrobenzaldehydes. nih.gov
In the context of multi-step syntheses involving ring-closing metathesis (RCM), ruthenium-based catalysts such as Grubbs' catalysts are frequently employed. acs.orgacs.org The catalyst loading and reaction time are important parameters to optimize for these reactions to ensure complete conversion and high yields. acs.orgacs.org
For multicomponent reactions, Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to be effective catalysts. nih.govwhiterose.ac.uk The optimization of these reactions often involves screening different solvents and temperatures to find the ideal conditions. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a solvent at 75°C has been found to be effective for certain ZrCl₄-catalyzed reactions. nih.gov
The table below summarizes some of the key reactions and conditions discussed:
| Reaction | Precursor(s) | Reagents and Conditions | Product | Yield | Reference(s) |
| Nitration | 2-Methoxybenzaldehyde | Nitrating agent | 2-Methoxy-5-nitrobenzaldehyde | - | |
| Methylation | 2-Hydroxy-5-nitrobenzaldehyde | Methyl iodide, K₂CO₃, DMF | 2-Methoxy-5-nitrobenzaldehyde | 83% | rsc.org |
| Reduction | 2-Methoxy-5-nitrobenzaldehyde | H₂/Pd-C or Fe/HCl | This compound | >95% | |
| Reduction | 2-Methoxy-5-nitrobenzaldehyde | SnCl₂, conc. HCl | This compound | - | rsc.org |
| O-Allylation | 2-Hydroxy-5-methoxybenzaldehyde | Allyl bromide, K₂CO₃, DMF | 2-Allyloxy-5-methoxybenzaldehyde | 96% | acs.orgacs.org |
| One-Pot Rearrangement/RCM | (E)-(2-Allyloxy)cinnamyl alcohol derivative | 1. Trichloroacetonitrile, DBU; 2. Heat; 3. Grubbs' catalyst | 5-Amino-substituted 2,5-dihydro-1-benzoxepine | - | acs.orgacs.org |
Principles of Green Chemistry in this compound Production
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, a framework designed to minimize the environmental impact and improve the efficiency of chemical processes. A common synthetic route to this compound involves a two-step process: the nitration of a precursor followed by the reduction of the nitro group. Analyzing this pathway using the principles of green chemistry highlights opportunities for creating more sustainable and safer manufacturing methods.
The conventional synthesis typically begins with 2-methoxybenzaldehyde. This starting material undergoes nitration to introduce a nitro group at the 5-position on the benzene (B151609) ring, yielding 2-methoxy-5-nitrobenzaldehyde. ontosight.ai This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO2) into the desired amino group (-NH2), forming the final product, this compound. rsc.org
Conventional Synthesis Pathway Analysis
The traditional methods for both the nitration and reduction steps, while effective, present several environmental and safety challenges.
Reduction of 2-methoxy-5-nitrobenzaldehyde : A documented method for reducing the nitro-intermediate to the final amine product involves the use of stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. rsc.org This type of reduction, using a metal in an acidic medium, suffers from poor atom economy as it requires a stoichiometric amount of the metal, which is ultimately converted into waste. Tin compounds are also associated with environmental toxicity, making their disposal problematic.
The following table summarizes the green chemistry challenges associated with the conventional synthesis pathway.
Table 1: Green Chemistry Analysis of Conventional Synthesis for this compound
| Step | Reaction | Reagents | Key Green Chemistry Challenges |
|---|---|---|---|
| 1 | Nitration | 2-methoxybenzaldehyde, Nitric Acid, Sulfuric Acid | Hazard : Use of highly corrosive and hazardous acids. Waste : Generation of significant acidic waste stream, leading to low process mass intensity. Atom Economy : Poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. |
| 2 | Reduction | 2-methoxy-5-nitrobenzaldehyde, Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl) | Hazard : Use of corrosive acid and toxic heavy metal reagents. Waste : Generation of tin-containing waste, which is environmentally persistent and toxic. Atom Economy : Very low atom economy as the metal reductant is consumed and becomes waste. |
Greener Alternatives in Synthesis
Significant progress has been made in developing more sustainable protocols for reactions central to the synthesis of this compound. These alternatives aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.
Greener Nitration: While not detailed in the direct synthesis of this specific molecule, research into greener nitration methods is extensive. Alternatives to the traditional mixed-acid system include using solid acid catalysts or milder nitrating agents that can be recycled and generate less waste.
Greener Reduction of Aromatic Nitro Compounds: The reduction of aromatic nitro compounds is a well-studied area in green chemistry, offering numerous superior alternatives to the use of stannous chloride or other toxic metals. sscdt.org
Catalytic Hydrogenation : This is one of the most prominent green methods for nitro group reduction. numberanalytics.com The reaction uses a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas (H₂). numberanalytics.comresearchgate.net The primary advantage is its high atom economy, as the only by-product is water. This method eliminates the issue of heavy metal waste. While effective, it requires handling flammable hydrogen gas, often under pressure. numberanalytics.com
Transfer Hydrogenation : To avoid the direct use of hydrogen gas, transfer hydrogenation offers a safer alternative. This technique uses a stable hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a catalyst. organic-chemistry.org
Reduction with Iron : The use of iron metal in an acidic medium (e.g., Fe/acetic acid) is a classic reduction method that is considered greener than using tin or zinc due to iron's low cost and lower toxicity. nih.gov Recent advancements focus on using iron in more benign solvent systems, such as mixed solvents of ethanol (B145695) and water, which further enhances the environmental profile of the process.
Metal-Free and Photoredox Systems : Emerging research focuses on metal-free reduction methods, such as using trichlorosilane, which can be performed under continuous-flow conditions. beilstein-journals.org Additionally, photoredox systems that use light energy to drive the reduction, often with a simple catalyst like sodium iodide, represent a frontier in sustainable chemistry. organic-chemistry.org
The following table provides a comparative overview of various reduction methods.
Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Reductant/Catalyst | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional | Stannous Chloride (SnCl₂) / HCl | Acidic Aqueous | Effective and well-established. | Poor atom economy; generates toxic tin waste. rsc.org |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Alcohols (e.g., Ethanol, Methanol) | Excellent atom economy (by-product is water); high yields; clean reaction. numberanalytics.comresearchgate.net | Requires handling of flammable H₂ gas and high-pressure equipment. |
| Transfer Hydrogenation | Hydrazine, PMHS with catalyst | Alcohols | Avoids use of H₂ gas; high yields; good functional group tolerance. organic-chemistry.org | Hydrazine is toxic; reagents can be costly. |
| Iron Reduction | Iron powder / Acetic Acid or HCl | Water, Ethanol | Low-cost and low-toxicity metal; effective for many substrates. nih.gov | Still produces iron sludge waste; can require harsh acidic conditions. |
| Metal-Free Reduction | Trichlorosilane (HSiCl₃) | Acetonitrile (B52724) | Avoids metal catalysts; can be adapted for continuous flow. beilstein-journals.org | Reagent can be corrosive and moisture-sensitive. |
Chemical Reactivity and Derivatization of 5 Amino 2 Methoxybenzaldehyde
Reactivity Profiles of the Aldehyde Moiety
The aldehyde group in 5-Amino-2-methoxybenzaldehyde is a primary site for nucleophilic addition and condensation reactions. Its reactivity is modulated by the strong electron-donating effects of the para-amino and ortho-methoxy groups, which increase the electron density on the carbonyl carbon, making it slightly less electrophilic than unsubstituted benzaldehyde (B42025). Nevertheless, it undergoes typical aldehyde reactions.
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (5-amino-2-methoxyphenyl)methanol. This transformation can be achieved using various reducing agents. Complex metal hydrides like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective, with NaBH4 being a milder option that is less likely to affect other functional groups under controlled conditions youtube.comyoutube.com. Catalytic hydrogenation is another viable method thieme-connect.de. For instance, the reduction of similar substituted benzaldehydes to their respective alcohols has been achieved with high conversion and selectivity thieme-connect.de.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-amino-2-methoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid.
Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation wikipedia.orgresearchgate.net. This reaction involves a nucleophilic addition of a carbanion generated from an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product wikipedia.org. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amino acid wikipedia.orgresearchgate.net. Such reactions on substituted benzaldehydes are well-documented, affording various substituted ethylenes in good to excellent yields researchgate.net.
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH4 or LiAlH4 | Primary Alcohol |
| Oxidation | KMnO4 or H2CrO4 | Carboxylic Acid |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base catalyst | α,β-unsaturated compound |
Reactivity Profiles of the Aromatic Amine Group
The aromatic amine group at the C-5 position is a strong activating group and a potent nucleophile. Its reactivity is characteristic of anilines, though influenced by the other substituents on the ring.
Basicity and Salt Formation: Like other aromatic amines, the amino group in this compound is basic and reacts with strong acids to form ammonium (B1175870) salts. However, aromatic amines are generally much weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system.
Acylation and Sulfonylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations or to introduce new functionalities. Similarly, it reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamides.
Diazotization: At low temperatures (0-5°C), primary aromatic amines react with nitrous acid (generated in situ from NaNO2 and a strong acid like HCl) to form diazonium salts researchgate.net. These diazonium salts are highly versatile synthetic intermediates. They can be converted into a wide variety of functional groups (e.g., -OH, -X, -CN) through Sandmeyer or related reactions, or used as electrophiles in azo coupling reactions to form azo dyes.
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chloride or Anhydride | Amide |
| Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |
| Diazotization | NaNO2, HCl (0-5°C) | Diazonium Salt |
Reactivity Profiles of the Methoxy (B1213986) Substituent
The methoxy group at the C-2 position is generally stable and unreactive under many conditions. Its primary influence is electronic, acting as a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Ether Cleavage: The C-O bond of the methoxy ether can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or boron tribromide (BBr3). This reaction converts the methoxy group into a hydroxyl group, yielding 5-amino-2-hydroxybenzaldehyde (5-aminosalicylaldehyde). Selective demethylation of one methoxy group in dimethoxy-substituted benzaldehydes has been demonstrated, suggesting that controlled cleavage is feasible acs.org. The selective cleavage of methoxy groups can also be achieved under milder, specific conditions, for example, using radical hydrogen abstraction in the presence of an adjacent hydroxyl group nih.govresearchgate.net.
Formation of Schiff Bases (Azomethines) from this compound
Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone) edu.krdjetir.org. This compound can participate in this reaction in two ways:
Reacting via its aldehyde group: The aldehyde functional group can condense with various primary amines (aliphatic or aromatic) to form a wide array of Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration edu.krdjetir.org.
Reacting via its amino group: The primary aromatic amine group can condense with other aldehydes or ketones to form a different set of Schiff bases.
The general synthesis involves refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent, often ethanol (B145695), sometimes with a few drops of a catalyst like glacial acetic acid jetir.org. The formation of the imine product is confirmed by spectroscopic methods, noting the appearance of a characteristic signal for the imine proton (-CH=N-) in the 1H NMR spectrum and the C=N stretch in the IR spectrum rsc.org.
Functionalization and Modification Strategies (e.g., acylation, imine formation)
The multiple functional groups on this compound allow for various strategies to modify the molecule and build more complex structures.
Imine Formation: As detailed in the previous section, the formation of an imine or Schiff base is a primary modification strategy edu.krdjetir.orgrsc.org. This reaction is robust and allows for the introduction of a wide variety of substituents (R-groups) depending on the amine or carbonyl compound used in the condensation. These Schiff bases are important ligands in coordination chemistry and intermediates in organic synthesis jetir.org.
Acylation: The acylation of the amino group to form an amide is another key functionalization strategy. This not only serves as a protecting group strategy to temporarily reduce the nucleophilicity and activating effect of the amine during other reactions (such as electrophilic substitution on the ring) but also allows for the introduction of diverse acyl groups, which can contain other functionalities for further elaboration.
Cyclization and Heterocyclic Annulation Reactions Involving this compound
The presence of both an amino group and an aldehyde group ortho to each other (or in a synthetically useful relationship) makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Quinoline (B57606) Synthesis (Friedländer Annulation): The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system. The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (an enolizable ketone or aldehyde) nih.govwikipedia.orgorganic-chemistry.org. This compound is a substituted 2-aminobenzaldehyde and is thus a suitable substrate for this reaction. The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring wikipedia.orgcambridge.org. Using this method, this compound can be converted into various 6-amino-substituted quinolines. This approach is highly versatile for producing polysubstituted quinolines nih.goviipseries.org.
Benzodiazepine (B76468) Synthesis: While the most common syntheses of 1,5-benzodiazepines involve the condensation of o-phenylenediamines with ketones or β-diketones, 2-aminobenzaldehydes are key precursors for the synthesis of medicinally important 1,4-benzodiazepines nih.govwum.edu.pl. The synthesis often involves an initial reaction of the 2-aminobenzaldehyde, for example, with a Grignard reagent, followed by oxidation to a 2-aminobenzophenone (B122507) intermediate nih.gov. This intermediate can then be reacted with an amino acid derivative or ammonia (B1221849) to construct the seven-membered diazepine (B8756704) ring wum.edu.plnih.govwum.edu.pl. Therefore, this compound serves as a potential starting material for elaborately substituted benzodiazepine derivatives.
| Heterocycle | Synthetic Method | Reaction Partner |
| Quinolines | Friedländer Synthesis | Enolizable ketone or aldehyde (e.g., ethyl acetoacetate) |
| 1,4-Benzodiazepines | Multi-step synthesis | Grignard reagent, oxidizing agent, amino acid derivative |
Applications of 5 Amino 2 Methoxybenzaldehyde As a Key Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The reactivity of the aldehyde and amino groups in 5-Amino-2-methoxybenzaldehyde makes it an ideal precursor for synthesizing various heterocyclic compounds through condensation and cyclization reactions. These scaffolds are central to the development of new pharmaceuticals and functional materials.
Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives often involves the condensation of an aromatic aldehyde with 2-aminothiophenol. This compound can serve as the aldehyde component in this reaction. The aldehyde group reacts with the amino group of 2-aminothiophenol, and subsequent intramolecular cyclization involving the thiol group leads to the formation of the benzothiazole ring. The resulting molecule incorporates the amino and methoxy (B1213986) substituents, which can be further modified.
Triazoles: Triazoles, five-membered rings containing three nitrogen atoms, are significant in medicinal chemistry. While direct synthesis from this compound is less common, it can be a precursor to components used in triazole synthesis. For instance, the aldehyde can be converted into an alkyne or an azide (B81097), which are key functional groups for the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazoles.
Quinazolines: Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. A common synthetic route involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a source of nitrogen and a carbonyl group. This compound can participate in multicomponent reactions with other amines and carbonyl compounds to construct the quinazoline (B50416) core, embedding the methoxy group and a modifiable amino group into the final structure.
Indeno[1,2-b]pyridines: The synthesis of complex fused heterocyclic systems like indeno[1,2-b]pyridines can be achieved through multicomponent reactions. These reactions often utilize an aromatic aldehyde, a compound with an active methylene (B1212753) group, and an amine source. This compound is a suitable candidate for the aldehyde component in such syntheses, leading to the formation of highly substituted indeno[1,2-b]pyridine scaffolds that are of interest in medicinal chemistry for their potential biological activities.
| Heterocyclic Scaffold | General Synthetic Role of this compound | Key Reaction Type |
| Benzothiazoles | Serves as the aldehyde component reacting with 2-aminothiophenol. | Condensation, Cyclization |
| Triazoles | Can be modified into alkyne or azide precursors for cycloaddition reactions. | Cycloaddition (e.g., CuAAC) |
| Quinazolines | Acts as the aldehyde component in multicomponent reactions. | Condensation, Cyclization |
| Indeno[1,2-b]pyridines | Used as the aromatic aldehyde in multicomponent synthesis. | Multicomponent Reaction |
Please note that while the functional groups of this compound make it a suitable precursor for the synthesis of benzoxepines and thiatriazoles through established organic reactions, specific literature examples detailing its direct use for these particular scaffolds are not prominently available.
Role in the Elaboration of Functional Organic Materials
The electronic properties endowed by the amino and methoxy groups, which are electron-donating, and the aldehyde group, which is electron-withdrawing, make this compound a valuable precursor for functional organic materials.
The inherent "push-pull" electronic structure of this compound is a foundational characteristic for designing chromophores and fluorophores. The amino group (donor) and the aldehyde group (acceptor) facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for fluorescence.
Research Findings: Derivatives of this compound, such as Schiff bases formed by the condensation of the aldehyde with various amines, are widely explored for their photophysical properties. These modifications can extend the conjugation of the molecule and tune the ICT characteristics, leading to materials with specific absorption and emission profiles in the visible spectrum. These properties are essential for applications in chemical sensing, bio-imaging, and as dyes.
The aldehyde and amine functionalities allow this compound to be incorporated into polymer chains or used as a cross-linking agent. It can undergo condensation polymerization with other monomers to form polyimines (Schiff base polymers) or other thermosetting resins. These polymers often exhibit enhanced thermal stability and interesting optical or electronic properties, making them suitable for specialty coatings, films, and advanced materials.
Molecules with a strong push-pull electronic system often exhibit significant second-order non-linear optical (NLO) properties. The donor-π-acceptor structure of this compound and its derivatives is a classic design for NLO-active chromophores. When these molecules are incorporated into a non-centrosymmetric material, such as a polymer matrix, they can be used for applications like frequency doubling of laser light or in electro-optic modulators. Research in this area focuses on synthesizing new derivatives with enhanced hyperpolarizability.
Utilization in the Production of Agrochemical and Industrial Intermediates
Beyond specialized applications, this compound is a valuable intermediate in the broader chemical industry.
Industrial Applications: The compound serves as a precursor in multi-step syntheses of more complex molecules used in various sectors. For example, it can be a starting point for producing substituted anilines or benzaldehydes through modification of its functional groups. One notable industrial application is its use as an intermediate in the synthesis of 5-fluoro-2-methoxybenzaldehyde. This transformation is achieved through a diazotization reaction of the amino group, followed by a fluorination step, a process that can yield the final product with high efficiency. Such fluorinated aromatics are important building blocks in the manufacturing of pharmaceuticals and agrochemicals.
Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Methoxybenzaldehyde and Its Derivatives
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The vibrational modes of the chemical bonds correspond to specific energy absorptions or scattering frequencies, creating a unique spectral fingerprint.
For 5-Amino-2-methoxybenzaldehyde, the FT-IR spectrum is expected to show characteristic peaks corresponding to its primary functional groups. Studies on benzaldehyde (B42025) and its derivatives reveal common vibrational frequencies that are indicative of their structure. researchgate.netresearchgate.net For instance, the aromatic C-H stretching peak typically appears around 3073 cm⁻¹ in benzaldehyde. researchgate.net The C=O group of the aldehyde is characterized by a strong stretching bond frequency, while other peaks correspond to C-H and C-O stretching bonds. researchgate.net
In a molecule like 2-methoxybenzaldehyde (B41997), an isomer of the title compound, inelastic neutron scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations has been used for a confident assignment of vibrational modes. mdpi.comuc.pt This synergistic approach is particularly sensitive to low-wavenumber vibrations, such as torsional modes of the methyl group. mdpi.com For this compound, one would expect to observe distinct vibrational bands for the N-H stretching of the amino group, the C=O stretching of the aldehyde, the C-O-C stretching of the methoxy (B1213986) group, and various vibrations associated with the substituted benzene (B151609) ring.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Bond | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aldehyde | C-H Stretch | 2700 - 2900 |
| Aldehyde | C=O Stretch | 1680 - 1715 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
For this compound, the ¹H NMR spectrum would display distinct signals for each type of proton. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The protons of the methoxy group (-OCH₃) would also be a singlet, usually in the range of δ 3.5-4.0 ppm. The amino group protons (-NH₂) would likely appear as a broad singlet. The three aromatic protons on the benzene ring would exhibit a complex splitting pattern based on their positions and coupling with each other.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield (δ 190-200 ppm). The carbons of the aromatic ring would have signals between δ 110-160 ppm, with their exact shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing aldehyde group. The methoxy carbon would produce a signal around δ 55-60 ppm. Spectral data for related isomers like 2-methoxybenzaldehyde and 3-methoxybenzaldehyde (B106831) help in predicting these values. rsc.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aldehyde H | 9.5 - 10.5 | Singlet | 1H |
| Aromatic H's | 6.5 - 7.5 | Multiplets | 3H |
| Amino H's | 3.5 - 5.0 (broad) | Singlet | 2H |
| Methoxy H's | 3.8 - 4.0 | Singlet | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| Aldehyde C=O | 190 - 195 | ||
| Aromatic C's | 110 - 160 |
Mass Spectrometry Techniques (LC-MS, FAB Mass Spectrometry)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fast Atom Bombardment (FAB) Mass Spectrometry are crucial for characterization.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and purifying compounds. tmiclinode.comlcms.czmasonaco.orgcam.ac.uk For this compound, LC-MS would be used to confirm its molecular weight (151.16 g/mol ) by identifying the protonated molecular ion [M+H]⁺ at m/z 152.17.
FAB mass spectrometry is a "soft" ionization technique particularly useful for non-volatile and thermally labile compounds. cdnsciencepub.comresearchgate.netasianpubs.org It provides clear molecular ion peaks and characteristic fragmentation patterns that aid in structural elucidation. cdnsciencepub.comdocumentsdelivered.com The fragmentation of this compound would likely involve the loss of small, stable fragments such as the formyl radical (-CHO), a methyl group (-CH₃), or the methoxy group (-OCH₃), providing further confirmation of its structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. proteopedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map and build an atomic model. proteopedia.org This technique yields crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Crystal Data for the Isomer 2-Methoxybenzaldehyde researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈O₂ |
| Crystal System | Tetragonal |
| Space Group | P 4₃ 2₁ 2 |
| a, b (Å) | 11.0120(12) |
| c (Å) | 23.615(4) |
| Volume (ų) | 2863.7(7) |
Advanced Chromatographic Analysis (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and quantification of individual components in a mixture. These methods rely on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase.
The analysis of this compound would typically employ reversed-phase HPLC or UPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification. These techniques are also critical for assessing the purity of a synthesized sample and for isolating the compound from a reaction mixture. lcms.cz
Thermal Analysis Methods (TGA, DSC, Solid State Kinetics)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature.
TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. A TGA analysis of this compound would reveal the temperature at which it begins to decompose.
DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides data on melting points, glass transitions, and crystallization events. For instance, a DSC study on the related compound 2-methoxybenzaldehyde was performed to understand its thermal behavior, including transitions like melting. researchgate.net A similar analysis on this compound would determine its melting point and other phase transition enthalpies.
Table 4: Thermal Analysis Data for the Isomer 2-Methoxybenzaldehyde researchgate.net
| Technique | Observation | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|---|
| TGA | Initial gradual weight loss | Up to 100 | 9% |
| TGA | Main decomposition stage | 100 - 150 | 85% |
Electrochemical Characterization
Electrochemical characterization methods, such as cyclic voltammetry, are used to investigate the redox (reduction-oxidation) properties of a compound. These techniques can determine the oxidation and reduction potentials of a molecule, providing insight into its electronic properties and reactivity. For this compound, the presence of the electron-rich amino group and the aromatic system makes it susceptible to oxidation. An electrochemical study would quantify the potential at which these oxidation processes occur, offering valuable information about its electronic structure and potential use in applications involving electron transfer.
Computational and Theoretical Chemistry Studies Pertaining to 5 Amino 2 Methoxybenzaldehyde
Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For 5-amino-2-methoxybenzaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms (the ground-state conformation).
This analysis yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzaldehyde (B42025) derivatives like 2,5-dimethoxybenzaldehyde (B135726) have successfully used DFT to compare computed structural parameters with experimental X-ray diffraction data, showing high correlation. researchgate.net Such a study on this compound would reveal how the amino and methoxy (B1213986) substituent groups influence the geometry of the benzene (B151609) ring and the orientation of the aldehyde group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and shows the type of data a DFT calculation would generate.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | O=C-H | ~121° |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which correspond to the absorption of light in the UV-visible spectrum. researchgate.net
The calculations provide the absorption wavelengths (λmax), excitation energies, and oscillator strengths (a measure of the transition probability). For this compound, TD-DFT would predict the electronic transitions, likely identifying them as π → π* or n → π* transitions, and how the amino and methoxy groups affect the absorption spectrum compared to unsubstituted benzaldehyde. These theoretical spectra can be compared with experimentally recorded UV-Vis spectra for validation. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity. youtube.comossila.com The LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. wikipedia.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the electron-donating amino and methoxy groups are expected to raise the HOMO energy, influencing the molecule's reactivity profile. FMO analysis would visualize the distribution of these orbitals across the molecule, showing which atoms are most involved in potential electron transfer reactions.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table is illustrative and shows the type of data an FMO analysis would generate.
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values.
Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino group.
Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. This is typically observed around the hydrogen atoms, particularly the aldehyde proton.
Green regions represent neutral or near-zero potential.
MEP analysis provides a clear, qualitative picture of the molecule's reactivity and intermolecular interaction sites. nih.gov
Elucidation of Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics.
For this compound, this could be applied to understand its role in synthesis, such as the formation of Schiff bases. researchgate.net For example, modeling the condensation reaction with a primary amine would involve locating the transition state structure for the initial nucleophilic attack on the aldehyde carbon, followed by the dehydration step. This provides a detailed, step-by-step understanding of the reaction pathway that is often difficult to observe experimentally.
Computational Prediction of Molecular Interactions (e.g., adsorption mechanisms)
DFT calculations are also used to predict how molecules interact with surfaces, which is crucial for understanding adsorption mechanisms. This is relevant in fields like materials science and corrosion inhibition. For instance, studies on related Schiff bases have used DFT to model their adsorption onto metal surfaces, like iron, to investigate their potential as corrosion inhibitors. researchgate.net
For this compound, computational models could predict its adsorption energy and geometry on various substrates. rsc.orgnih.gov This would involve analyzing the interactions between the molecule's functional groups (amino, methoxy, aldehyde) and the surface atoms, identifying whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). Such studies help in designing molecules for specific surface applications. rsc.org
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for 5-Amino-2-methoxybenzaldehyde
The current research landscape for this compound is primarily centered on its utility as a versatile chemical intermediate in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both an amine and an aldehyde group, makes it a valuable precursor for a variety of organic compounds, particularly Schiff bases and heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and materials science.
Research indicates that this compound is a key building block for creating Schiff bases through condensation reactions with various primary amines. These Schiff bases, in turn, serve as ligands for the synthesis of metal complexes, which are investigated for their potential biological activities. While direct studies on this compound are not extensively detailed, the research on analogous compounds such as vanillin (B372448) and other substituted benzaldehydes highlights the importance of the aminobenzaldehyde core in generating molecules with potential applications. For instance, Schiff bases derived from similar aldehydes have been explored for their roles as corrosion inhibitors and as agents with cytotoxic properties.
In the realm of heterocyclic chemistry, the amino and aldehyde functionalities of this compound allow for its participation in cyclization reactions to form a range of heterocyclic compounds. These structures are foundational to many pharmacologically active agents. The exploration of derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, for example, underscores the significance of the substituted aminobenzaldehyde scaffold in developing compounds with anti-proliferative activities against cancer cell lines mdpi.com.
The following table provides a summary of the primary areas of investigation involving aminobenzaldehyde derivatives, which reflects the current research context for this compound.
| Research Area | Types of Compounds Synthesized | Potential Applications |
| Schiff Base Synthesis | Imines formed from condensation with primary amines. | Ligands for metal complexes, corrosion inhibitors, antimicrobial agents. |
| Heterocyclic Chemistry | Thieno[2,3-b]pyridines, oxadiazoles, benzothiazoles, and other fused ring systems. | Anticancer agents, anti-inflammatory agents, antiviral agents. |
| Medicinal Chemistry | Diverse molecular scaffolds incorporating the aminobenzaldehyde core. | Development of novel therapeutic agents with a range of biological activities. |
Identification of Emerging Research Avenues and Challenges
Building upon its established role as a chemical intermediate, emerging research avenues for this compound are branching into more specialized and innovative applications. The development of novel pharmacophores remains a key direction, with a focus on designing and synthesizing derivatives with enhanced biological efficacy and target specificity.
One promising future direction is the systematic exploration of this compound derivatives as targeted therapeutic agents. The synthesis of novel benzamide (B126) analogues, for instance, has shown potential in a variety of pharmacological areas, including as antimicrobial and anticancer agents researchgate.net. The structural features of this compound could be leveraged to create libraries of compounds for high-throughput screening against various disease targets.
In materials science, there is potential for the development of novel polymers and dyes derived from this compound. The amino and aldehyde groups can be utilized for polymerization reactions, and the aromatic core can be modified to tune the optical and electronic properties of the resulting materials.
Despite the potential, several challenges may hinder the expanded use of this compound. The synthesis of Schiff bases, a primary application, can sometimes be slow and require optimization of reaction conditions, such as the use of acid catalysts, to achieve reasonable yields researchgate.net. Furthermore, the stability of the aldehyde group can be a concern, particularly in the presence of oxidizing or reducing agents, which may complicate multi-step synthetic pathways. The purification of derivatives may also present challenges, requiring chromatographic techniques to isolate the desired products.
The table below outlines some of the key emerging research areas and the associated challenges for this compound.
| Emerging Research Avenue | Potential Impact | Associated Challenges |
| Targeted Drug Design | Development of more effective and selective therapies for diseases such as cancer and microbial infections. | Ensuring compound stability, optimizing synthetic routes for higher yields, and thorough biological evaluation. |
| Advanced Materials | Creation of new functional polymers, dyes, and sensors with tailored properties. | Controlling polymerization processes, achieving desired material characteristics, and ensuring long-term stability. |
| Catalysis | Use as a ligand for the development of novel catalysts for organic transformations. | Designing ligands with appropriate steric and electronic properties, and ensuring catalyst stability and reusability. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 5-Amino-2-methoxybenzaldehyde in academic laboratories?
- Methodological Answer : Synthesis typically involves introducing the amino and methoxy groups onto a benzaldehyde scaffold. A common approach is:
Protection of the amino group : Use acetylation to protect the amine during reaction steps, followed by deprotection under acidic or basic conditions.
Methoxy group introduction : Employ alkylation (e.g., methyl iodide with a base like K₂CO₃) on a hydroxybenzaldehyde precursor.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .
Note: Reaction optimization (e.g., catalyst selection, solvent polarity) is critical for yield improvement.
Q. How should this compound be stored to ensure stability?
- Key Practices :
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in a cool, dry, well-ventilated area away from light .
- Handling Precautions : Use gloves (nitrile or neoprene) and eye protection. Avoid electrostatic discharge and ignition sources .
Q. What analytical techniques are effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 9.8 ppm for aldehyde proton, δ 3.8 ppm for methoxy group).
- HPLC-MS : Assess purity and detect impurities (C18 column, acetonitrile/water mobile phase) .
- FT-IR : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, NH₂ bends ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) in this compound derivatives?
- Troubleshooting Strategies :
Purity Check : Use HPLC to rule out impurities. Recrystallize or repurify if necessary.
Degradation Analysis : Investigate light/heat-induced decomposition via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).
Cross-Validation : Compare with computational models (DFT for NMR chemical shift prediction) .
Q. What catalytic systems optimize reaction yields in synthesizing this compound?
- Experimental Design :
- Catalyst Screening : Test transition metals (Pd/C, CuI) or organocatalysts (proline derivatives) in cross-coupling reactions.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .
Q. How can decomposition pathways of this compound be studied under environmental stressors?
- Methodology :
Stress Testing : Expose the compound to UV light, varying pH (2–12), and elevated temperatures (50–100°C).
Degradation Product Identification : Use LC-QTOF-MS to detect byproducts (e.g., oxidative deamination products).
Mechanistic Probes : Isotopic labeling (¹⁸O/¹⁵N) to trace reaction pathways .
Data Contradiction Analysis Framework
Critical Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
